molecular formula C26H24N4O4S B2416665 3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide CAS No. 1115514-37-8

3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

Cat. No.: B2416665
CAS No.: 1115514-37-8
M. Wt: 488.56
InChI Key: NYTDXKBZMKSIRH-UHFFFAOYSA-N
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Description

3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-33-21-11-12-23(34-2)22(16-21)29-24(31)17-35-26-27-13-14-30(26)20-10-6-7-18(15-20)25(32)28-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTDXKBZMKSIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a complex molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_4O_3S, with a molecular weight of approximately 378.43 g/mol. The structure features a benzamide core linked to an imidazole ring and a dimethoxyphenyl group, which may influence its pharmacological properties.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, similar benzamide derivatives have shown activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often targeted in cancer therapy .
  • Targeting Protein Degradation : Recent studies indicate that compounds with similar structures can induce targeted protein degradation through the ubiquitin-proteasome pathway, potentially leading to the degradation of oncogenic proteins .
  • Antitumor Activity : Benzamide derivatives have been reported to exhibit antitumor effects by inhibiting cell proliferation in various cancer cell lines. This suggests that the compound may also possess similar properties, contributing to its potential as an anticancer agent .

Case Studies

  • In Vitro Studies : A study evaluating the biological activity of benzamide derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Animal Models : In vivo studies using murine models have demonstrated that certain benzamide analogs can reduce tumor size significantly when administered at specific dosages, indicating their potential for therapeutic use in oncology .

Comparative Data Table

Compound NameBiological ActivityMechanismReference
Benzamide AAntitumorDHFR Inhibition
Benzamide BCytotoxicityApoptosis Induction
This compoundPotential AntitumorProtein Degradation InductionThis Article

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of benzamide derivatives. For example, the introduction of thioether groups has been shown to improve solubility and bioavailability, which are critical for effective therapeutic applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that similar compounds exhibit favorable PK profiles with moderate half-lives and low toxicity at therapeutic doses .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound). Investigations should focus on:

  • Mechanistic Studies : Detailed mechanistic studies to confirm pathways involved in its biological activity.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
  • Structural Optimization : Exploring structural analogs to enhance potency and selectivity.

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